6-butyl-5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with butyl, dimethyl, and sulfanyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The butyl, dimethyl, and sulfanyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and thiols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrido[2,3-d]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, thiols, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Molecules with sulfanyl groups attached to various cores.
Uniqueness
6-BUTYL-1,3-DIMETHYL-5-[(3-METHYLBUTYL)SULFANYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C18H27N3O2S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
6-butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H27N3O2S/c1-6-7-8-13-11-19-16-14(15(13)24-10-9-12(2)3)17(22)21(5)18(23)20(16)4/h11-12H,6-10H2,1-5H3 |
InChI Key |
JSEQKRLRNINXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCCC(C)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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